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molecular formula C17H23BrN2O B8288750 3-bromo-N-(1-cyclohexyl-3-pyrrolidinyl)benzamide

3-bromo-N-(1-cyclohexyl-3-pyrrolidinyl)benzamide

Cat. No. B8288750
M. Wt: 351.3 g/mol
InChI Key: GSRVTVHBVZTHNU-UHFFFAOYSA-N
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Patent
US03963745

Procedure details

To 16.2 g. (0.1 mole) of 3-amino-1-cyclohexylpyrrolidine in 100 ml. of chloroform was added with stirring 15.1 g. (0.07 mole) of 3-bromobenzoyl chloride. After stirring for 1 hour, the solution was extracted with dilute sodium hydroxide. The chloroform layer was dried over anhydrous sodium sulfate and concentrated. The residue was recrystallized twice from ethyl acetate-isopropyl ether. The impure crystalline material was then partitioned between ethyl acetate and dilute hydrochloric acid. The acid layer was made basic with sodium hydroxide and extracted with chloroform. The chloroform layer was dried over anhydrous sodium sulfate, concentrated, and the residue recrystallized from ethyl acetate-isopropyl ether solvent. The yield was 9.1 g. (36.6%); m.p. 128°-130°C.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0.07 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]1[CH2:6][CH2:5][N:4]([CH:7]2[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]2)[CH2:3]1.[Br:13][C:14]1[CH:15]=[C:16]([CH:20]=[CH:21][CH:22]=1)[C:17](Cl)=[O:18]>C(Cl)(Cl)Cl>[CH:7]1([N:4]2[CH2:5][CH2:6][CH:2]([NH:1][C:17](=[O:18])[C:16]3[CH:20]=[CH:21][CH:22]=[C:14]([Br:13])[CH:15]=3)[CH2:3]2)[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
NC1CN(CC1)C1CCCCC1
Step Two
Name
Quantity
0.07 mol
Type
reactant
Smiles
BrC=1C=C(C(=O)Cl)C=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
with stirring 15.1 g
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with dilute sodium hydroxide
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized twice from ethyl acetate-isopropyl ether
CUSTOM
Type
CUSTOM
Details
The impure crystalline material was then partitioned between ethyl acetate and dilute hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue recrystallized from ethyl acetate-isopropyl ether solvent

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)N1CC(CC1)NC(C1=CC(=CC=C1)Br)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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